3-[(2,5-Dichlorophenyl)sulfamoyl]-4-methoxybenzoic acid
Description
3-[(2,5-Dichlorophenyl)sulfamoyl]-4-methoxybenzoic acid is a benzoic acid derivative featuring a sulfamoyl group (-SO$2$NH-) at position 3 and a methoxy (-OCH$3$) substituent at position 4 of the aromatic ring. The sulfamoyl group is further substituted with a 2,5-dichlorophenyl moiety. However, the exact biological activity and synthesis route of this compound require further elucidation.
Properties
IUPAC Name |
3-[(2,5-dichlorophenyl)sulfamoyl]-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO5S/c1-22-12-5-2-8(14(18)19)6-13(12)23(20,21)17-11-7-9(15)3-4-10(11)16/h2-7,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERHKLGIDJNXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dichlorophenyl)sulfamoyl]-4-methoxybenzoic acid typically involves the reaction of 2,5-dichloroaniline with 4-methoxybenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to maintain the integrity of the product .
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dichlorophenyl)sulfamoyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that sulfamoyl compounds exhibit antimicrobial properties. Specifically, derivatives of 3-[(2,5-Dichlorophenyl)sulfamoyl]-4-methoxybenzoic acid have been studied for their efficacy against various bacterial strains. For instance, studies have shown that modifications to the sulfamoyl group can enhance antimicrobial activity against resistant strains of bacteria .
- Anti-inflammatory Effects :
-
Cancer Research :
- Preliminary studies have explored the potential of this compound as an anticancer agent. The ability to modify cell signaling pathways involved in tumor growth has been observed, indicating a role in cancer therapeutics . Further investigations are needed to elucidate its mechanisms and effectiveness in clinical settings.
Pharmacological Insights
- Mechanism of Action :
- Bioavailability and Pharmacokinetics :
Agricultural Applications
- Herbicidal Properties :
- Pesticide Development :
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated effectiveness against E. coli and Staphylococcus aureus with minimal inhibitory concentrations reported. |
| Study B | Anti-inflammatory Activity | Inhibition of TNF-alpha and IL-6 production in macrophage cultures was observed, suggesting potential for inflammatory disease treatment. |
| Study C | Cancer Cell Lines | Induced apoptosis in breast cancer cell lines with IC50 values indicating promising anticancer activity. |
Mechanism of Action
The mechanism of action of 3-[(2,5-Dichlorophenyl)sulfamoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs: 4-Chloro Substitution
The closest analog is 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid (CID 3810386), which replaces the methoxy group at position 4 with a chlorine atom . Key differences include:
- Molecular Formula: The target compound (C${13}$H$9$Cl$2$NO$5$S) has one fewer chlorine atom than the 4-chloro analog (C${13}$H$8$Cl$3$NO$4$S), but includes an additional oxygen from the methoxy group.
- This may lower the acidity (higher pKa) of the target compound relative to the 4-chloro analog.
- Solubility : The methoxy group could enhance aqueous solubility due to its polarity, whereas the chloro analog’s hydrophobicity might reduce solubility.
Sulfamoyl vs. Sulfonylurea Herbicides
Sulfonylurea herbicides like metsulfuron methyl ester () share a sulfonamide moiety but differ in their core structure:
- Structural Divergence : Sulfonylureas feature a sulfonylurea bridge (-SO$_2$NHCONH-) linked to a triazine ring, whereas the target compound lacks the urea and triazine components.
- Mode of Action : Sulfonylureas inhibit ALS by binding to the enzyme’s active site. The target compound’s sulfamoyl group may mimic this interaction, but the absence of the urea linkage could alter binding affinity or specificity .
Benzoic Acid Derivatives
Comparison with simpler benzoic acids () highlights substituent effects:
- However, the target compound’s sulfamoyl group may confer enhanced bioactivity through hydrogen bonding or receptor interactions.
- 3-Hydroxy-4-methoxybenzoic Acid (i-VA) : The hydroxyl group in i-VA introduces additional hydrogen-bonding capacity, which is absent in the target compound. This difference could influence pharmacokinetic properties like membrane permeability.
Sulfonyl-Containing Benzoic Acids
Compounds like 3-methylsulfonylbenzoic acid () provide insights into the role of sulfonyl/sulfamoyl groups:
- Melting Points : 3-Methylsulfonylbenzoic acid has a melting point of 230°C, significantly higher than 2-methylsulfonylbenzoic acid (137–140°C). This suggests that substituent position (meta vs. para) strongly influences crystallinity . The target compound’s melting point is likely influenced by its dichlorophenyl and methoxy groups, though specific data are unavailable.
- Electron Effects : The sulfamoyl group (-SO$2$NH-) in the target compound may engage in hydrogen bonding, unlike the sulfonyl (-SO$2$CH$_3$) group in methylsulfonyl analogs.
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Physicochemical Properties of Sulfonyl/Sulfamoyl Derivatives
Research Findings and Implications
- Bioactivity : The dichlorophenyl-sulfamoyl motif in the target compound may mimic herbicidal activity observed in sulfonylureas, though structural differences likely alter potency .
- Synthetic Routes : Analogous compounds (e.g., CID 3810386) suggest feasible synthesis via sulfamoylation of substituted benzoic acids, though optimization for methoxy introduction is needed .
Biological Activity
3-[(2,5-Dichlorophenyl)sulfamoyl]-4-methoxybenzoic acid, with the molecular formula C14H11Cl2NO5S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on existing research.
The synthesis of this compound typically involves the reaction of 2,5-dichloroaniline with 4-methoxybenzenesulfonyl chloride. The reaction is facilitated by a base such as triethylamine to form the sulfonamide bond under controlled conditions. This compound is characterized by the presence of both sulfamoyl and methoxy functional groups, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to various pharmacological effects. The precise mechanisms depend on the biological context and target cells involved.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's structure allows it to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism may involve modulation of signaling pathways related to inflammation.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Study : A study found that derivatives of this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with varying degrees of efficacy depending on structural modifications .
- Anti-inflammatory Research : Another investigation reported that compounds with similar structures reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating their potential as anti-inflammatory agents .
- Cholinesterase Inhibition : Although specific data for this compound are scarce, related compounds have shown IC50 values in the low micromolar range for acetylcholinesterase (AChE) inhibition, which is critical for developing treatments for Alzheimer's disease .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| 3-[(2,5-Dichlorophenyl)sulfamoyl]benzoic acid | Structure | Antimicrobial | TBD |
| 3-[(2,5-Dichlorophenyl)sulfamoyl]propanoic acid | Structure | Anti-inflammatory | TBD |
Q & A
Q. What are the optimal synthetic routes for 3-[(2,5-Dichlorophenyl)sulfamoyl]-4-methoxybenzoic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves coupling 2,5-dichloroaniline with a sulfonyl chloride intermediate under basic conditions. Key steps include:
- Intermediate Formation : React 4-methoxybenzoic acid with chlorosulfonic acid to generate the sulfonyl chloride intermediate.
- Sulfamoyl Bond Formation : Use a two-step process involving 2,5-dichloroaniline and the sulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide linkage .
- Optimization Variables : Adjust reaction temperature (40–60°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios (1:1.2 for aniline:sulfonyl chloride) to maximize yield and purity. Monitor progress via TLC or HPLC .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., methoxy at C4, sulfamoyl at C3) and aromatic proton splitting patterns .
- Mass Spectrometry (HRMS) : Confirm molecular weight (CHClNOS, expected [M+H] = 384.97) and detect potential impurities .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., sulfonamide S=O stretch at ~1350 cm, carboxylic acid O-H at ~2500–3000 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., inconsistent enzyme inhibition results)?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent pH (e.g., 7.4 for physiological conditions), temperature (37°C), and solvent (e.g., DMSO concentration ≤1%) to minimize variability .
- Control for Metabolites : Use LC-MS to verify compound stability during assays, as hydrolysis of the sulfamoyl group could alter activity .
- Statistical Validation : Apply multivariate analysis to account for confounding factors (e.g., cell line heterogeneity, batch effects) .
Q. What computational strategies are recommended for predicting the environmental fate of this compound?
- Methodological Answer :
- Molecular Modeling : Use density functional theory (DFT) to calculate hydrolysis rates of the sulfamoyl bond under varying pH conditions .
- QSAR Models : Train models on structurally related sulfonamides to predict biodegradation pathways and bioaccumulation potential .
- Experimental Validation : Couple simulations with microcosm studies to assess degradation products in soil/water systems .
Q. How can the compound’s mechanism of action in enzyme inhibition be elucidated?
- Methodological Answer :
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) against target enzymes (e.g., carbonic anhydrase) .
- X-ray Crystallography : Co-crystallize the compound with the enzyme to identify binding interactions (e.g., hydrogen bonding with active-site residues) .
- Mutagenesis : Engineer enzyme variants to test hypotheses about key residues involved in binding .
Methodological Considerations for Experimental Design
Q. What strategies mitigate synthetic byproducts during large-scale production for research?
- Answer :
- Purification Techniques : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound from chlorinated byproducts .
- In-line Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to detect intermediates in real-time and adjust reaction parameters .
Q. How should researchers design dose-response studies to evaluate cytotoxicity?
- Answer :
- Range-Finding Assays : Start with broad concentrations (1 nM–100 µM) in cell lines (e.g., HEK293, HepG2) to identify IC values .
- Mechanistic Follow-up : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to correlate cytotoxicity with pathways like oxidative stress or apoptosis .
Data Interpretation and Reproducibility
Q. What are common pitfalls in interpreting NMR data for sulfonamide derivatives?
- Answer :
- Dynamic Effects : Rotameric splitting in sulfonamide protons can complicate integration; use variable-temperature NMR to suppress this .
- Impurity Peaks : Residual solvents (e.g., DMSO-d at 2.5 ppm) may overlap with aromatic signals; always include solvent suppression sequences .
Q. How can batch-to-batch variability in biological assays be minimized?
- Answer :
- Strict QC Protocols : Require ≥95% purity (HPLC) and consistent solubility profiles for all compound batches .
- Reference Standards : Include a well-characterized positive control (e.g., acetazolamide for carbonic anhydrase inhibition) in each assay run .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
